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Introduction
Methyl cyanoacetate (MCA) is a versatile and highly valuable reagent in organic synthesis,

prized for its activated methylene group flanked by two electron-withdrawing groups—a nitrile

and a methyl ester. This structural feature imparts significant acidity to the α-protons, making it

a potent nucleophile in a wide array of carbon-carbon bond-forming reactions. Its utility spans

the synthesis of diverse molecular scaffolds, from simple acrylates to complex heterocyclic

systems, rendering it an indispensable building block in the pharmaceutical, agrochemical, and

materials science industries.[1][2][3] This document provides detailed application notes and

experimental protocols for several key transformations involving methyl cyanoacetate,

intended to serve as a practical guide for researchers in organic synthesis and drug

development.

Key Physicochemical Properties
A summary of the key physical and chemical properties of methyl cyanoacetate is provided in

the table below.[1]
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Property Value

CAS Number 105-34-0

Molecular Formula C₄H₅NO₂

Molecular Weight 99.09 g/mol

Appearance Clear, colorless to slightly yellow liquid

Boiling Point 204-207 °C

Density 1.123 g/mL at 25 °C

pKa ~11 (in DMSO)

Solubility Soluble in most organic solvents

I. Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and

methyl cyanoacetate is an excellent substrate for this transformation. The reaction involves

the base-catalyzed condensation of methyl cyanoacetate with an aldehyde or ketone to form

an α,β-unsaturated product after dehydration. These products, particularly α-cyanoacrylates,

are valuable intermediates in the synthesis of pharmaceuticals and are widely known for their

use as instant adhesives.[4]

General Reaction Scheme:

Methyl Cyanoacetate

Base

Aldehyde/Ketone (R1, R2)

α,β-Unsaturated Product

 Condensation/
Dehydration

H₂O

Click to download full resolution via product page

A simplified representation of the Knoevenagel condensation.
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Application Note: Synthesis of Arylidene Cyanoacetates
The condensation of methyl cyanoacetate with various aromatic aldehydes provides a

straightforward route to a wide range of substituted methyl α-cyanoacrylates. The choice of

catalyst and reaction conditions can significantly influence the reaction rate and yield. While

traditional methods often employ piperidine, modern protocols utilize milder and more efficient

catalysts.

Quantitative Data: Knoevenagel Condensation of Methyl
Cyanoacetate with Aromatic Aldehydes

Entry Aldehyde Catalyst Solvent Time Yield (%)
Referenc
e

1
Benzaldeh

yde
Piperidine Toluene 4 h 85 [1]

2

4-

Chlorobenz

aldehyde

DBU/H₂O Water 20 min 95 [1]

3

4-

Nitrobenzal

dehyde

DBU/H₂O Water 20 min 98 [1]

4

4-

Methoxybe

nzaldehyd

e

DIPEAc Hexane 3 h 96 [5]

5

2-

Naphthald

ehyde

DIPEAc Hexane 4 h 90 [5]

6

4-

(Dimethyla

mino)benz

aldehyde

DBU/H₂O Water 1 h 100 [6]
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Experimental Protocol: Piperidine-Catalyzed Synthesis
of Methyl (E)-2-cyano-3-phenylacrylate
Materials:

Benzaldehyde (1.06 g, 10.0 mmol)

Methyl cyanoacetate (0.99 g, 10.0 mmol)

Piperidine (0.085 g, 1.0 mmol)

Toluene (20 mL)

Anhydrous sodium sulfate

Dean-Stark trap (optional)

Procedure:

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and

a Dean-Stark trap if toluene is not pre-dried), add benzaldehyde (10.0 mmol, 1.0 eq) and

methyl cyanoacetate (10.0 mmol, 1.0 eq) in toluene (20 mL).[1]

Add a catalytic amount of piperidine (1.0 mmol, 0.1 eq).[1]

Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1

hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

Once the reaction is complete, cool the mixture to room temperature.

Wash the reaction mixture with water (2 x 20 mL) to remove the catalyst and any water-

soluble byproducts.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Purify the crude product by recrystallization from ethanol to afford the desired methyl (E)-2-

cyano-3-phenylacrylate as a white solid.
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Expected Yield: ~85% Characterization: Melting point and NMR data should be consistent with

the literature values for the target compound.

II. Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of highly

substituted 2-aminothiophenes. In a typical Gewald synthesis, methyl cyanoacetate, a ketone

or aldehyde, and elemental sulfur are condensed in the presence of a base. The resulting 2-

aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in

numerous biologically active compounds.[7][8]

General Reaction Scheme:

Methyl Cyanoacetate

BaseKetone/Aldehyde

Sulfur (S₈)

2-Aminothiophene

 Condensation/
Cyclization

Click to download full resolution via product page

A simplified representation of the Gewald reaction.

Application Note: Synthesis of 2-Amino-3-
carbomethoxythiophenes
The Gewald reaction provides a convergent and atom-economical route to 2-aminothiophenes

with a carbomethoxy group at the 3-position. The reaction tolerates a wide range of ketones

and aldehydes, allowing for the generation of a diverse library of thiophene derivatives.
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Quantitative Data: Gewald Reaction with Methyl
Cyanoacetate

Entry
Carbonyl
Compoun
d

Base Solvent Time Yield (%)
Referenc
e

1
Cyclohexa

none
Morpholine Ethanol 3 h 75 [7]

2 Acetone Morpholine Ethanol 2 h 65 [7]

3
Acetophen

one
Morpholine Ethanol 5 h 58 [7]

4
Cyclopenta

none

Triethylami

ne
Ethanol 4 h 72 [9]

5
Propiophe

none
Morpholine Ball Mill 1.5 h 70 [7]

Experimental Protocol: Synthesis of Methyl 2-amino-
4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:

Cyclohexanone (0.98 g, 10.0 mmol)

Methyl cyanoacetate (0.99 g, 10.0 mmol)

Elemental sulfur (0.35 g, 11.0 mmol)

Morpholine (0.87 g, 10.0 mmol)

Ethanol (20 mL)

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add cyclohexanone (10.0 mmol, 1.0 eq), methyl cyanoacetate (10.0 mmol, 1.0 eq),
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elemental sulfur (11.0 mmol, 1.1 eq), and ethanol (20 mL).[7]

Add morpholine (10.0 mmol, 1.0 eq) to the mixture.[7]

Heat the reaction mixture with stirring at 50 °C.

Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

After the reaction is complete, cool the mixture to room temperature.

A precipitate will form. Collect the solid product by filtration, wash with cold ethanol (2 x 10

mL), and dry under vacuum.

The crude product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: ~75% Characterization: The melting point and spectroscopic data (¹H NMR,

¹³C NMR, IR) should be consistent with the structure of the desired product.

III. Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-

ones or -thiones (DHPMs). While the classical Biginelli reaction utilizes a β-ketoester, methyl
cyanoacetate can serve as a competent active methylene component, leading to the formation

of 6-amino- or 6-hydroxy-dihydropyrimidines, which can be valuable pharmaceutical

intermediates.[10][11]

General Reaction Scheme:

Methyl Cyanoacetate

Acid CatalystAldehyde

Urea/Thiourea

Dihydropyrimidine
 Cyclocondensation
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Click to download full resolution via product page

A simplified representation of the Biginelli reaction.

Application Note: Synthesis of Dihydropyrimidine
Derivatives
The use of methyl cyanoacetate in the Biginelli reaction expands the scope of accessible

DHPMs. These compounds are of significant interest in medicinal chemistry due to their

diverse biological activities, including antiviral, antibacterial, and antihypertensive properties.

Quantitative Data: Biginelli Reaction with Methyl
Cyanoacetate

Entry
Aldehyd
e

Urea/Thi
ourea

Catalyst Solvent Time
Yield
(%)

Referen
ce

1
Benzalde

hyde
Urea TMSCl

Acetonitri

le
4 h 85 [10]

2

4-

Nitrobenz

aldehyde

Thiourea H₃BO₃
Acetonitri

le
3 h 92 [10]

3

4-

Chlorobe

nzaldehy

de

Urea H₂C₂O₄
Acetonitri

le
5 h 88 [10]

4
Benzalde

hyde
Thiourea DIPEAc DIPEAc 1 h 94 [11]

5

4-

Methoxy

benzalde

hyde

Thiourea DIPEAc DIPEAc 1.5 h 92 [11]
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Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-6-
oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Materials:

4-Nitrobenzaldehyde (0.30 g, 2.0 mmol)

Methyl cyanoacetate (0.20 g, 2.0 mmol)

Thiourea (0.23 g, 3.0 mmol)

Boric acid (H₃BO₃) (0.025 g, 0.4 mmol)

Acetonitrile (10 mL)

Procedure:

In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (2.0 mmol, 1.0 eq), methyl
cyanoacetate (2.0 mmol, 1.0 eq), thiourea (3.0 mmol, 1.5 eq), and boric acid (0.4 mmol, 0.2

eq) in acetonitrile (10 mL).[10]

Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.

After completion, pour the reaction mixture into cold water (20 mL) and stir for 15 minutes.

Collect the resulting precipitate by filtration.

Wash the solid with cold water (2 x 10 mL) and then with cold 90% ethanol (15 mL) to obtain

the pure product.

Expected Yield: ~92% Characterization: The product should be characterized by IR, ¹H NMR,

¹³C NMR, and mass spectrometry to confirm its structure.

IV. Synthesis of Heterocycles
Methyl cyanoacetate is a key precursor for the synthesis of a wide variety of heterocyclic

compounds, including coumarins and barbiturates.
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A. Coumarin Synthesis (Pechmann Condensation)
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol

and a β-ketoester under acidic conditions. While methyl cyanoacetate is not a β-ketoester, it

can be used in related reactions to form coumarin derivatives. For instance, it can react with

resorcinol in the presence of a catalyst to form 7-hydroxy-4-methylcoumarin.

Methyl Cyanoacetate

Acid Catalyst

Phenol Derivative

Coumarin Derivative

 Condensation/
Cyclization

Click to download full resolution via product page

A simplified representation of coumarin synthesis.

Materials:

Resorcinol (1.10 g, 10.0 mmol)

Methyl cyanoacetate (1.09 g, 11.0 mmol)

Amberlyst-15 (0.2 g)

Procedure:

In a round-bottom flask, combine resorcinol (10.0 mmol, 1.0 eq), methyl cyanoacetate (11.0

mmol, 1.1 eq), and Amberlyst-15 (0.2 g).[12]

Heat the reaction mixture in an oil bath at 110 °C with stirring.

Monitor the reaction by TLC.

After the reaction is complete, cool the mixture and add ethanol to dissolve the product.

Filter to remove the catalyst.
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Evaporate the solvent and purify the crude product by recrystallization from ethanol.

Expected Yield: ~95%[12] Characterization: The product's melting point and spectroscopic data

should match those reported for 7-hydroxy-4-methylcoumarin.

B. Barbiturate Synthesis
Barbiturates, a class of drugs that act as central nervous system depressants, can be

synthesized by the condensation of a malonic ester derivative with urea. Methyl cyanoacetate
can be a precursor to the required substituted malonic esters.

Dialkyl Malonate
(from MCA)

Base (e.g., NaOEt)

Urea

Barbituric Acid Derivative

 Condensation/
Cyclization

Click to download full resolution via product page

A simplified representation of barbiturate synthesis.

Note: This is a conceptual pathway. The direct synthesis from unsubstituted methyl
cyanoacetate and urea is not the standard procedure for barbituric acid itself, which is typically

made from diethyl malonate. However, substituted barbiturates are made from appropriately

substituted malonic esters, which can be derived from methyl cyanoacetate.

Materials:

Diethyl malonate (derived from methyl cyanoacetate via transesterification and other steps)

Urea

Sodium ethoxide

Ethanol

Procedure:
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Prepare a solution of sodium ethoxide in absolute ethanol.

Add diethyl malonate to the sodium ethoxide solution.

Add a solution of dry urea in hot absolute ethanol.[6]

Reflux the mixture for several hours. A white solid will precipitate.[6]

After the reaction, add hot water and acidify with hydrochloric acid to dissolve the precipitate.

[6]

Cool the clear solution to crystallize the barbituric acid.

Collect the product by filtration, wash with cold water, and dry.

Expected Yield: 72-78% (for the condensation of diethyl malonate and urea)[6]

V. Michael Addition
The activated methylene group of methyl cyanoacetate makes it an excellent nucleophile for

Michael (conjugate) addition reactions to α,β-unsaturated carbonyl compounds. This reaction is

a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.

General Reaction Scheme:

Methyl Cyanoacetate

Base

α,β-Unsaturated
Carbonyl

Michael Adduct
 Conjugate Addition

Click to download full resolution via product page

A simplified representation of the Michael addition.

Application Note: Synthesis of δ-Keto-α-cyanoesters
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The Michael addition of methyl cyanoacetate to enones or enoates provides a direct route to

δ-keto-α-cyanoesters. These products can be further elaborated, for example, through copper-

catalyzed aerobic oxidation to afford valuable 1,2,5-tricarbonyl compounds.

Experimental Protocol: Michael Addition of Methyl
Cyanoacetate to Chalcone
Materials:

Chalcone (1-phenyl-3-phenylpropenone) (2.08 g, 10.0 mmol)

Methyl cyanoacetate (0.99 g, 10.0 mmol)

Sodium methoxide (0.54 g, 10.0 mmol)

Methanol (25 mL)

Procedure:

In a 100 mL round-bottom flask, dissolve chalcone (10.0 mmol, 1.0 eq) in methanol (15 mL).

In a separate flask, dissolve sodium methoxide (10.0 mmol, 1.0 eq) in methanol (10 mL) and

then add methyl cyanoacetate (10.0 mmol, 1.0 eq).

Add the solution of the methyl cyanoacetate anion dropwise to the solution of chalcone at

room temperature with stirring.

Stir the reaction mixture at room temperature and monitor by TLC.

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and

extract with ethyl acetate (3 x 25 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient).
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Expected Yield: High yields are generally expected for this type of reaction. Characterization:

The structure of the product should be confirmed by spectroscopic methods.

VI. Synthesis of Pharmaceutical Ingredients
Methyl cyanoacetate is a key starting material or intermediate in the synthesis of several

important active pharmaceutical ingredients (APIs).

A. Gabapentin Synthesis
Gabapentin, an anticonvulsant and analgesic drug, can be synthesized via a multi-step process

starting from cyclohexanone and methyl cyanoacetate.[2]

Cyclohexanone +
Methyl Cyanoacetate

α,α'-Dicyano-1,1-
cyclohexanediacetylimide

 Condensation
Cyclohexanediacetic acid

 Hydrolysis 3,3-Pentamethylene
glutarimide

 Reaction with Urea
Gabapentin

 Hofmann
Rearrangement

Click to download full resolution via product page

A simplified workflow for the synthesis of Gabapentin.

B. Vitamin B6 (Pyridoxine) Synthesis
Methyl cyanoacetate is also implicated in some synthetic routes towards Vitamin B6

(pyridoxine), a vital nutrient. The synthesis involves the construction of the pyridine ring system,

where methyl cyanoacetate can serve as a C2N synthon.

Ethyl Acetoacetate +
Methyl Cyanoacetate Substituted Pyridone

 Condensation
Chlorinated Pyridine

 Chlorination
Hydroxymethylated Pyridine

 Reduction/Hydrolysis
Vitamin B6 (Pyridoxine)

 Further
Functionalization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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